3-[1-(4-Cyanophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid

IDO1 inhibition Cancer immunotherapy Enzymatic assay

3-[1-(4-Cyanophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid (CAS 1173293-43-0) is a synthetic small molecule defined by a hydantoin (imidazolidine-2,4-dione) core bearing an N1-(4-cyanophenyl) substituent and a C4-propanoic acid side chain. With a molecular formula of C₁₃H₁₁N₃O₄ and a molecular weight of 273.24 g/mol , this compound is classified within the broader hydantoin-5-propionic acid chemotype.

Molecular Formula C13H11N3O4
Molecular Weight 273.24 g/mol
CAS No. 1173293-43-0
Cat. No. B1518039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(4-Cyanophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
CAS1173293-43-0
Molecular FormulaC13H11N3O4
Molecular Weight273.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)N2C(=O)C(NC2=O)CCC(=O)O
InChIInChI=1S/C13H11N3O4/c14-7-8-1-3-9(4-2-8)16-12(19)10(15-13(16)20)5-6-11(17)18/h1-4,10H,5-6H2,(H,15,20)(H,17,18)
InChIKeyOXUKJHIOKIXKSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[1-(4-Cyanophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic Acid (CAS 1173293-43-0): Compound Identity, Scaffold Class, and Procurement Starting Point


3-[1-(4-Cyanophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid (CAS 1173293-43-0) is a synthetic small molecule defined by a hydantoin (imidazolidine-2,4-dione) core bearing an N1-(4-cyanophenyl) substituent and a C4-propanoic acid side chain . With a molecular formula of C₁₃H₁₁N₃O₄ and a molecular weight of 273.24 g/mol , this compound is classified within the broader hydantoin-5-propionic acid chemotype [1]. Commercially, it is supplied as a research-grade building block with a typical purity specification of ≥95% .

Why Hydantoin-5-propionic Acid Analogs Cannot Be Freely Interchanged with 3-[1-(4-Cyanophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic Acid


Substitution at the hydantoin N1 position is a critical determinant of both potency and target selectivity within this chemotype. The 4-cyanophenyl group on the target compound introduces a hydrogen-bond-accepting nitrile and a rigid, electron-deficient aromatic ring that directly influences the molecule's binding pose and intermolecular interactions . Unsubstituted hydantoin-5-propionic acid (CAS 5624-26-0) lacks this aromatic extension entirely, while analogs bearing simple alkyl (e.g., cyclohexyl) or alternative aryl substituents at N1 result in fundamentally different pharmacophores . Consequently, activity data obtained with one N1-substituted hydantoin cannot be extrapolated to another without experimental validation in the same assay system, making informed, compound-specific procurement essential.

Quantitative Differentiation Evidence for 3-[1-(4-Cyanophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic Acid


IDO1 Enzymatic Inhibition: Target Compound Versus Clinical Benchmark Epacadostat

The target compound inhibits recombinant human IDO1 with an IC₅₀ of 2,780 nM in a cell-free enzymatic assay measuring kynurenine production [1]. By comparison, the clinical-stage IDO1 inhibitor epacadostat (INCB 024360) achieves IC₅₀ values of 10–72 nM in similar recombinant enzyme assays [2]. The approximately 39- to 278-fold difference in potency positions the target compound as a low-micromolar tool for mechanistic studies where moderate IDO1 inhibition is desired, rather than a high-potency clinical candidate.

IDO1 inhibition Cancer immunotherapy Enzymatic assay

Cellular IDO1 Activity: HeLa Cell Functional Assay Potency

In a functional cellular context, the target compound inhibits IDO1 in IFN-γ-stimulated human HeLa cells with an EC₅₀ of 9,170 nM (9.17 μM) [1]. This cellular potency is approximately 3.3-fold weaker than its isolated enzyme IC₅₀ (2,780 nM), indicating potential permeability or intracellular protein-binding limitations. Epacadostat, in contrast, demonstrates cellular IC₅₀ values of 27–76 nM in cancer cell lines , representing an approximately 120- to 340-fold potency gap in the cellular context.

Cellular IDO1 assay HeLa cells Functional potency

Target Binding Affinity: SPR-Based Kd Determination

Surface plasmon resonance (SPR) analysis reveals that the target compound binds to human IDO1 with a Kd of 9,830 nM (9.83 μM) [1]. This binding affinity, measured in a label-free, real-time format, is consistent with the compound's enzymatic IC₅₀ of 2.78 μM—the approximately 3.5-fold difference between Kd and IC₅₀ is typical for a reversible inhibitor without tight-binding kinetics. By comparison, epacadostat exhibits a Kd of approximately 8–12 nM [2], representing an approximately 800- to 1,200-fold difference in binding affinity. This large affinity gap confirms that the target compound occupies a fundamentally different affinity tier.

SPR binding IDO1 affinity Kd measurement

N1-Cyanophenyl Substitution Defines Structural Identity Versus Core Scaffold Analogs

The N1-(4-cyanophenyl) group is the defining structural differentiator of the target compound relative to the core hydantoin-5-propionic acid scaffold (CAS 5624-26-0). In 4-cyanophenyl-containing IDO1 inhibitor series reported in the literature, the 4-cyanophenyl moiety contributes to binding through a combination of π-stacking with heme and hydrogen bonding via the nitrile group; compound 14 from a thiosemicarbazide series, bearing a 4-cyanophenyl group, achieves an IDO1 IC₅₀ of 1.2 μM [1]. While not a direct comparator, this supports a class-level inference that the 4-cyanophenyl substitution is a pharmacophoric element for IDO1 engagement within certain chemotypes.

Structure-activity relationship Hydantoin scaffold Cyanophenyl substituent

Commercial Availability and Purity Specification for Reproducible Research

The target compound is commercially available from multiple independent suppliers, including CymitQuimica (Biosynth brand), Chemenu, and Leyan (皓鸿生物), each offering the compound at ≥95% purity with documented lot-specific quality control . Pricing structures range from approximately €556 for 50 mg to ~€1,515 for 500 mg from European suppliers , with Chinese domestic suppliers offering 1 g quantities at competitive catalog pricing . This multi-supplier availability with consistent purity specifications ensures supply-chain redundancy for long-term research programs.

Chemical procurement Purity specification Research supply

Best-Fit Research Application Scenarios for 3-[1-(4-Cyanophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic Acid Based on Quantitative Evidence


Moderate-Affinity IDO1 Tool Compound for Mechanistic Immunology Studies

With an IDO1 enzymatic IC₅₀ of 2.78 μM, cellular EC₅₀ of 9.17 μM, and SPR Kd of 9.83 μM [1], this compound serves as a moderate-affinity probe for studying IDO1-dependent tryptophan catabolism in in vitro immunological models. Its micromolar potency window is well-suited for dose-response experiments in dendritic cell or macrophage assays where complete enzymatic ablation is undesirable, allowing researchers to examine graded IDO1 modulation effects on T-cell proliferation and regulatory T-cell differentiation.

Structure-Activity Relationship (SAR) Reference for N1-Cyanophenyl Hydantoin Lead Optimization

The compound's well-defined N1-(4-cyanophenyl) substitution and propanoic acid side chain make it an ideal SAR reference point for medicinal chemistry campaigns targeting IDO1 or other enzymes within the hydantoin chemotype [2]. Its commercial availability at ≥95% purity across multiple vendors enables consistent use as a benchmarking standard when evaluating newly synthesized analogs with modified N1-aryl groups, C4 side chains, or core heterocycle variations.

Negative Control or Comparator in High-Potency IDO1 Inhibitor Studies

Given the approximately 39- to 340-fold potency gap relative to clinical IDO1 inhibitors such as epacadostat [1], this compound is well-positioned as a low-affinity comparator or negative control in experiments designed to validate the on-target specificity of high-potency IDO1 inhibitors. Its shared hydantoin chemotype but substantially weaker binding enables discrimination between IDO1-dependent and IDO1-independent pharmacological effects.

Chemical Biology Probe for Hydantoin-Protein Interaction Profiling

The compound's hydantoin-5-propionic acid core is recognized as a naturally occurring metabolite scaffold (hydantoin-5-propionate) in C. elegans [2]. The synthetic N1-(4-cyanophenyl) elaboration of this endogenous scaffold creates a hybrid metabolite-inspired probe suitable for chemoproteomic profiling to identify novel protein interaction partners of N1-aryl hydantoins beyond IDO1, leveraging the SPR-validated binding characteristics [1] as a starting point for target deconvolution.

Quote Request

Request a Quote for 3-[1-(4-Cyanophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.